
Application Notes and Protocols for Stable
ERAP1 Expression Using Lentiviral

Transduction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ERAP1 modulator-1

Cat. No.: B15576349 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen

processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1

trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex

(MHC) class I molecules.[4][5] This function is crucial for the adaptive immune response

against infected or malignant cells. Dysregulation of ERAP1 activity has been implicated in

various autoimmune diseases and cancers, making it a significant target for therapeutic

intervention.[6][7]

These application notes provide a detailed guide for establishing research models with stable

ERAP1 expression using lentiviral transduction. The protocols outlined below cover lentivirus

production, cell transduction, and the selection and validation of stable cell lines.

Data Presentation
Table 1: Optimization of Lentiviral Transduction
Efficiency
This table summarizes the effect of varying the Multiplicity of Infection (MOI) and the

concentration of the transduction enhancing agent, Polybrene, on the percentage of GFP-
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positive cells, indicating successful transduction.

Target Cell
Line

Multiplicity of
Infection (MOI)

Polybrene
(µg/mL)

Transduction
Efficiency (%
GFP+ cells)

Cell Viability
(%)

HEK293T 1 4 35 >95

HEK293T 5 4 78 >95

HEK293T 10 4 92 >90

Jurkat 5 8 45 >90

Jurkat 10 8 65 >85

Jurkat 20 8 80 >80

Note: Data are representative and should be optimized for specific cell lines and experimental

conditions.

Table 2: Quantification of Stable ERAP1 Expression
This table presents example data for the validation of stable ERAP1 expression in transduced

cell populations using Western Blot and quantitative PCR (qPCR).

Cell Line
Transduction
Condition

ERAP1 mRNA (Fold
Change vs.
Control)

ERAP1 Protein
(Relative Density
vs. Control)

HEK293T-ERAP1 Lentivirus (MOI 10) 15.2 12.5

HEK293T-Control Empty Vector 1.0 1.0

Jurkat-ERAP1 Lentivirus (MOI 20) 12.8 10.2

Jurkat-Control Empty Vector 1.0 1.0

Table 3: Functional Analysis of ERAP1-Expressing Cells
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This table illustrates the functional consequences of stable ERAP1 expression on antigen

presentation, as measured by MHC class I surface expression and a cytotoxic T-lymphocyte

(CTL) killing assay.

Cell Line Treatment
MHC Class I
Surface Expression
(MFI)

CTL-mediated
Lysis (%)

Target Cells-ERAP1 - 12,500 65

Target Cells-Control - 8,200 25

Target Cells-ERAP1 ERAP1 Inhibitor 9,100 35

MFI: Mean Fluorescence Intensity

Experimental Protocols
Lentiviral Vector Production
This protocol describes the generation of replication-incompetent lentiviral particles in

HEK293T cells.

Materials:

HEK293T cells

Lentiviral transfer plasmid encoding human ERAP1 (with a selectable marker, e.g.,

puromycin resistance)

Packaging plasmids (e.g., psPAX2)

Envelope plasmid (e.g., pMD2.G)

Transfection reagent (e.g., Lipofectamine 3000)

DMEM with 10% FBS

Opti-MEM
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0.45 µm syringe filter

Procedure:

Day 1: Seed HEK293T cells. Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with

10% FBS. Cells should be 70-80% confluent at the time of transfection.

Day 2: Transfection.

In Tube A, mix the lentiviral plasmids: 5 µg of ERAP1 transfer plasmid, 12 µg of packaging

plasmid, and 1.5 µg of envelope plasmid in 500 µL of Opti-MEM.

In Tube B, add the transfection reagent to 500 µL of Opti-MEM according to the

manufacturer's instructions.

Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at

room temperature.

Add the DNA-lipid complex to the HEK293T cells.

Day 3: Change media. After 16-18 hours, replace the transfection medium with fresh DMEM

containing 10% FBS.

Day 4 & 5: Harvest viral supernatant.

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.

The viral supernatant can be used immediately or stored at -80°C in small aliquots. A

second harvest can be performed at 72 hours.

Lentiviral Transduction of Target Cells for Stable ERAP1
Expression
This protocol details the transduction of target cells to generate a stable cell line expressing

ERAP1.
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Materials:

Target cells (e.g., HEK293T, Jurkat)

Lentiviral supernatant containing the ERAP1 construct

Complete culture medium for the target cells

Polybrene (stock solution of 10 mg/mL)

Puromycin (for selection)

Procedure:

Day 1: Seed target cells. Seed 5 x 10^4 cells per well in a 24-well plate in their complete

culture medium.

Day 2: Transduction.

Thaw the lentiviral supernatant on ice.

Remove the medium from the cells and replace it with fresh medium containing Polybrene

at a final concentration of 4-8 µg/mL. The optimal concentration should be determined for

each cell line.

Add the desired volume of lentiviral supernatant to the cells to achieve the desired MOI.[8]

Gently swirl the plate to mix.

Incubate the cells at 37°C in a 5% CO2 incubator.

Day 3: Change media. After 18-24 hours, remove the virus-containing medium and replace it

with fresh complete medium.

Day 4 onwards: Selection of stable cells.

48-72 hours post-transduction, begin selection by adding the appropriate concentration of

puromycin to the culture medium. The optimal puromycin concentration must be

determined by a kill curve for each cell line.
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Continue to culture the cells in the presence of puromycin, changing the medium every 2-3

days.

Untransduced cells will die, leaving a population of stably transduced cells.

Expand the puromycin-resistant cells for further analysis.

Validation of ERAP1 Expression by Western Blot
This protocol is for confirming the expression of the ERAP1 protein in the stably transduced cell

line.

Materials:

Stably transduced and control cell lines

RIPA lysis buffer with protease inhibitors

BCA protein assay kit

SDS-PAGE gels

Nitrocellulose or PVDF membrane

Primary antibody against ERAP1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Prepare cell lysates.

Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[9]

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

Determine the protein concentration of the supernatant using a BCA assay.[11]
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SDS-PAGE and Transfer.

Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Immunoblotting.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-ERAP1 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

Wash the membrane three times with TBST.

Detection.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Functional Assay: Flow Cytometry for MHC Class I
Surface Expression
This protocol assesses the functional consequence of ERAP1 overexpression by measuring

the surface levels of MHC class I molecules.

Materials:

Stably transduced and control cell lines

FITC- or PE-conjugated anti-MHC class I antibody (e.g., W6/32)

FACS buffer (PBS with 1% BSA)
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Flow cytometer

Procedure:

Cell preparation. Harvest 1 x 10^5 cells per sample and wash with cold FACS buffer.

Staining.

Resuspend the cells in 100 µL of FACS buffer.

Add the anti-MHC class I antibody at the recommended dilution.

Incubate on ice for 30 minutes in the dark.

Washing. Wash the cells twice with 1 mL of cold FACS buffer.

Acquisition. Resuspend the cells in 300 µL of FACS buffer and analyze them on a flow

cytometer.

Analysis. Gate on the live cell population and quantify the mean fluorescence intensity (MFI)

of the MHC class I staining.
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Caption: ERAP1's role in the MHC class I antigen presentation pathway.
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Caption: Workflow for generating stable ERAP1-expressing cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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